molecular formula C29H32ClN3O B11463803 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine

Cat. No.: B11463803
M. Wt: 474.0 g/mol
InChI Key: XXQJZDAPQFHBCU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structural framework, which includes a decahydrocyclododeca ring system fused with a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(3-methoxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine shares similarities with other pyrazolopyrimidine derivatives, such as:
    • 3-(4-Chlorophenyl)-5-(3-hydroxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine
    • 3-(4-Methylphenyl)-5-(3-methoxyphenyl)-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[e]pyrazolo[1,5-a]pyrimidine

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of chlorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H32ClN3O

Molecular Weight

474.0 g/mol

IUPAC Name

16-(4-chlorophenyl)-19-(3-methoxyphenyl)-13,14,18-triazatricyclo[10.7.0.013,17]nonadeca-1(12),14,16,18-tetraene

InChI

InChI=1S/C29H32ClN3O/c1-34-24-12-10-11-22(19-24)28-25-13-8-6-4-2-3-5-7-9-14-27(25)33-29(32-28)26(20-31-33)21-15-17-23(30)18-16-21/h10-12,15-20H,2-9,13-14H2,1H3

InChI Key

XXQJZDAPQFHBCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C4=C2CCCCCCCCCC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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